Helenalin
Overview
Description
Helenalin is a naturally occurring sesquiterpene lactone found in various plants, notably in the Arnica genus such as Arnica montana and Arnica chamissonis . This compound is known for its potent anti-inflammatory and anti-neoplastic properties, although it is also recognized for its toxicity . This compound has been used in traditional medicine for its therapeutic effects, despite its potential to cause allergic reactions and toxicity to healthy tissues .
Mechanism of Action
Helenalin, a toxic sesquiterpene lactone, is found in several plants such as Arnica montana and Arnica chamissonis . Despite its toxicity, this compound possesses some in vitro anti-inflammatory and anti-neoplastic effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound selectively inhibits the transcription factor NF-κB by directly targeting p65 . NF-κB plays a key role in regulating immune response . This compound also targets the cysteine sulfhydryl groups in the p65 subunit of NF-κB, thereby inhibiting its DNA binding .
Mode of Action
This compound interacts with proteins by forming covalent bonds to the thiol groups of cysteine-containing proteins/peptides, such as glutathione . This effect can disrupt the molecule’s biological function . The structure of this compound has two reactive groups (α-methylene-γ-butyrolactone and a cyclopentenone group) that can undergo a Michael addition .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to increase reactive oxygen species levels, decrease mitochondrial membrane potential, trigger endoplasmic reticulum stress, and deactivate the NF-κB pathway . This compound also inhibits the formation of leukotrienes in human blood cells by inhibiting LTC4 synthase activity .
Pharmacokinetics
The metabolism of this compound differs between rats and humans. In humans, CYP3A4 and CYP3A5 followed by CYP2B6 are the main enzymes responsible for the hepatic metabolism of this compound . The extrahepatic CYP2A13 oxidizes this compound most efficiently among CYP enzymes . This compound inhibits CYP3A4 and CYP3A5, and acts as a mechanism-based inhibitor of CYP2A13 .
Result of Action
This compound has been shown to promote cell death in vitro . It was found that cell populations in the G2/M phase increased significantly upon treatment with this compound, while those at G0/G1 and S phases either showed no change or decreased . This compound’s ability to increase reactive oxygen species levels might be a pivotal mechanism of action in promoting cell death .
Biochemical Analysis
Biochemical Properties
Helenalin plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound targets the p65 subunit of the transcription factor NF-κB by reacting with cysteine 38 through Michael addition . This interaction inhibits the NF-κB pathway, which is crucial for cell survival and proliferation. Additionally, this compound has been shown to inhibit human cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2A13, affecting the oxidative metabolism of various substrates .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis through a CD95 death receptor-independent pathway . It activates caspases, leading to DNA fragmentation and phosphatidylserine translocation. This compound also influences cell signaling pathways by inhibiting the NF-κB pathway, resulting in reduced cell proliferation and increased apoptosis . Furthermore, this compound affects gene expression by modulating the levels of ER stress-associated proteins such as binding immunoglobulin protein and protein disulfide isomerase .
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways. This compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This release leads to the dissipation of the mitochondrial transmembrane potential, further enhancing apoptosis. This compound also inhibits the NF-κB pathway by targeting the p65 subunit, preventing its translocation to the nucleus and subsequent gene transcription . Additionally, this compound inhibits cytochrome P450 enzymes, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound induces a time-dependent cleavage of caspase substrates and proteolytic processing of procaspases . The stability and degradation of this compound in vitro and in vivo have been studied, showing that it remains effective over a specific period before degradation . Long-term effects of this compound on cellular function include sustained inhibition of the NF-κB pathway and prolonged induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and inhibition of cytochrome P450 enzymes . Threshold effects have been observed, where a minimum concentration of this compound is required to induce apoptosis effectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes oxidative metabolism primarily by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2A13 . The main oxidative metabolites include 14-hydroxythis compound and 9-hydroxythis compound . This compound also affects metabolic flux by inhibiting cytochrome P450 enzymes, leading to altered metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The distribution of this compound within tissues is influenced by its interactions with cytochrome P450 enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound targets specific compartments or organelles, such as mitochondria, where it induces cytochrome c release and apoptosis . Post-translational modifications and targeting signals direct this compound to these specific locations, enhancing its efficacy .
Preparation Methods
Helenalin can be extracted from plants like sneezeweed using supercritical CO2 fluid extraction . The process involves smashing the sneezeweed leaves, pouring them into a supercritical extraction kettle, and using supercritical CO2 fluid to extract the compound. The extracts are then separated using high-speed counter-current chromatography, detected online with an ultraviolet detector, and finally concentrated and crystallized to obtain this compound . This method is efficient, fast, and suitable for continuous production, making it ideal for industrial applications .
Chemical Reactions Analysis
Helenalin undergoes several types of chemical reactions, primarily due to its reactive electrophilic α,β-unsaturated carbonyl moieties, namely α-methylene-γ-butyrolactone and cyclopentenone . These groups can react with sulfhydryl groups of cell nucleophiles, mainly cysteine thiol groups, via Michael addition, forming covalent adducts . Common reagents used in these reactions include thiol-containing compounds. The major products formed from these reactions are covalent adducts with proteins, which can disrupt their biological functions .
Scientific Research Applications
Helenalin has a wide range of scientific research applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties . In vitro studies have shown that this compound can selectively inhibit the transcription factor NF-κB, which plays a crucial role in regulating immune response . This inhibition is achieved through a unique mechanism that involves the alkylation of the p65 subunit of NF-κB . This compound has also been investigated for its potential to inhibit human telomerase, contributing to its anti-tumor effects . Additionally, this compound has shown promise in reducing Staphylococcus aureus infection in vitro and in vivo .
Comparison with Similar Compounds
Helenalin belongs to the group of sesquiterpene lactones, which includes other compounds such as dihydrothis compound, 11α,13-dihydrothis compound acetate, 2,3-dehydrothis compound, and 6-O-isobutyrylthis compound . These compounds share similar structural features and biological activities but differ in their toxicity and potency . For instance, dihydrothis compound is a naturally occurring derivative that is more toxic than this compound itself . The unique feature of this compound is its ability to selectively inhibit NF-κB through a distinct mechanism, which sets it apart from other sesquiterpene lactones .
Properties
IUPAC Name |
(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOPMNVFLSSAA-XEPQRQSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217868 | |
Record name | Helenalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [MSDSonline] | |
Record name | Helenalin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5487 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE | |
Record name | HELENALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
DOGS TOLERATED RAPID IV INJECTIONS OF 0.3% HELENALIN OR CRUDE 50% ETHANOL EXTRACT OF HELENIUM MICROCEPHALUM AT A MAXIMUM CUMULATIVE DOSE OF 90 MG HELENALIN/KG OR A MAXIMUM OF 10 G PLANT/KG. THE PHARMACODYNAMIC RESPONSES WERE AN INITIAL CHOLINERGIC EFFECT, A NICOTINIC EFFECT, STIMULATION OF THE RESPIRATORY & CENTRAL NERVOUS SYSTEMS, & PROGRESSIVE CARDIAC FAILURE., THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS., HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO. | |
Record name | HELENALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STERNUTATIVE CRYSTALS FROM BENZENE | |
CAS No. |
6754-13-8 | |
Record name | Helenalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6754-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Helenalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HELENALIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Helenalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELENALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUY9L896T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HELENALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
167-168 °C | |
Record name | HELENALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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